Tebufenozide

Description

This compound is an insecticide that acts as a molting hormone. It is an agonist of ecdysone that causes premature molting in larvae. It is primarily used against caterpillar pests.

structure given in first source

Structure

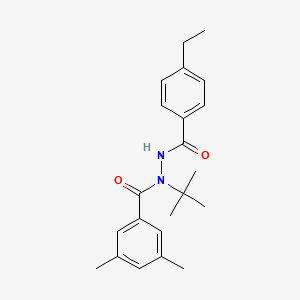

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034948 | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 (20 °C, pycrometer method) | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

112410-23-8, 142583-69-5 | |

| Record name | Tebufenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

191 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Tebufenozide in Lepidopteran Larvae

Executive Summary

Tebufenozide is a diacylhydrazine insecticide with a highly specific mode of action against lepidopteran larvae. It functions as a potent nonsteroidal agonist of the insect molting hormone, 20-hydroxyecdysone (20E). By binding to the ecdysone receptor (EcR), this compound hijacks the natural hormonal signaling cascade that governs molting. This interaction triggers a premature, incomplete, and ultimately lethal larval molt. Larvae exposed to this compound cease feeding within hours and die from a combination of starvation, dehydration, and the inability to properly shed their old cuticle. Its high target selectivity, rooted in differential receptor binding affinities and potential metabolic pathways across insect orders, makes it a valuable tool in integrated pest management (IPM) programs. This document provides a detailed examination of the molecular and physiological mechanisms underpinning this compound's action, summarizes key quantitative data, and outlines essential experimental protocols for its study.

Introduction to this compound and Insect Growth Regulators

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth, development, and metamorphosis of insects, rather than causing direct neurotoxic mortality. This compound (N-tert-Butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) is a first-in-class diacylhydrazine IGR that acts as a specific mimic of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1] Unlike broad-spectrum neurotoxins, this compound offers high selectivity for larvae of the order Lepidoptera (moths and butterflies), with minimal impact on non-target organisms, including beneficial insects, pollinators, and vertebrates.[2] This high degree of selectivity earned its developers a Presidential Green Chemistry Award.

The Ecdysone Receptor Complex: The Molecular Target

The physiological effects of this compound are mediated through its interaction with the ecdysone receptor (EcR), a ligand-activated nuclear receptor.[3] For functional ligand binding and subsequent gene activation, the EcR must form a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[4] This EcR/USP complex is the functional receptor for both the natural hormone 20E and its mimics, like this compound. The binding of a ligand to the Ligand-Binding Domain (LBD) of the EcR subunit induces a conformational change in the heterodimer, enabling it to bind to specific DNA sequences and regulate gene transcription.

Core Mechanism of Action of this compound

The mechanism of this compound can be understood as a three-stage process: receptor binding, transcriptional activation, and the resulting catastrophic physiological disruption.

Binding to the Ecdysone Receptor

Upon ingestion by a lepidopteran larva, this compound is absorbed and circulates in the hemolymph. It enters target cells, such as those of the epidermis, and binds with high affinity to the LBD of the EcR within the EcR/USP heterodimer. The binding of this compound, like 20E, stabilizes the EcR/USP complex in an active conformation. Studies have shown that the affinity of the receptor complex for ecdysteroids is dramatically higher when EcR is dimerized with USP. For instance, in Chilo suppressalis, the binding affinity for the ecdysteroid ponasterone A increased nearly 46-fold (KD dropping from 55 nM to 1.2 nM) in the presence of USP.[4] The strength of the binding affinity of this compound and other diacylhydrazines to this complex is directly correlated with their insecticidal activity.

Transcriptional Activation and Gene Expression

Once activated by this compound, the EcR/USP complex translocates to the nucleus and binds to specific DNA recognition sites known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of a suite of early and late response genes involved in the molting process.

Normally, the molting cycle is tightly regulated by fluctuating titers of 20E. A pulse of 20E initiates the process, and its subsequent decline is required for the completion of the molt and the expression of genes necessary for ecdysis. However, this compound is metabolically more stable than 20E. Its persistence in the larva leads to a sustained, high-level activation of the ecdysone-responsive genes. This prevents the down-regulation of genes that are normally suppressed by 20E and blocks the expression of genes that require a decline in hormone levels, leading to a complete deregulation of the molting cascade.

Physiological and Morphological Consequences

The persistent activation of the ecdysone signaling pathway results in a catastrophic and lethal disruption of larval physiology. The key symptoms include:

-

Cessation of Feeding: Within hours of ingesting a toxic dose, larvae stop feeding.

-

Precocious Molting: Larvae are forced into a premature molt before they are developmentally ready.

-

Incomplete Ecdysis: The process is abortive. Larvae initiate apolysis (the separation of the old cuticle) but fail to properly form a new, functional cuticle or to shed the old one. This often results in larvae with a "slipped head capsule" or a double cuticle, rendering them immobile.

-

Mortality: The inability to feed, coupled with water loss through a malformed new cuticle, leads to death from starvation and dehydration within 2-5 days.

Basis of Selectivity for Lepidoptera

This compound's high selectivity for Lepidoptera is a key feature. While the exact multifactorial basis is still under investigation, two primary mechanisms are recognized:

-

Differential Receptor Affinity: The ligand-binding domain of the EcR varies across different insect orders. The EcR of lepidopteran species exhibits a significantly higher binding affinity for this compound compared to the EcRs of other orders like Diptera (flies) or Coleoptera (beetles).

-

Metabolic and Excretion Differences: Non-target insects may possess more efficient metabolic pathways to detoxify and excrete this compound. Furthermore, some species may have active transport systems, such as ATP-binding cassette (ABC) transporters, that prevent the compound from accumulating at its target site.

Quantitative Analysis of this compound Activity

The biological activity of this compound is quantified through receptor binding assays (measuring Kd or IC50 values) and larvicidal bioassays (measuring LC50 or LD50 values).

Table 1: Receptor Binding Affinities of Ecdysteroids and this compound

| Compound | Species | Receptor Preparation | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Ponasterone A | Chilo suppressalis | In vitro translated EcR/USP | Radioligand | 1.2 | - | |

| Ponasterone A | Chilo suppressalis | In vitro translated EcR only | Radioligand | 55 | - | |

| This compound | Americamysis bahia (non-target) | Recombinant EcR/USP LBDs | Competitive | - | >100,000 | N/A |

Table 2: Larvicidal Activity of this compound Against Lepidopteran Pests

| Species | Assay Type | Substrate | LC50 (ppm or mg/L) | Reference |

| Cydia pomonella (Neonate) | Ingestion | Artificial Diet | 0.22 | |

| Cydia pomonella (Neonate) | Ingestion | Treated Apples | 16.08 | |

| Cydia pomonella (Egg) | Topical Application | Apple Leaves | 123.8 | |

| Cydia pomonella (Egg) | Residue on Leaf | Apple Leaves | 4.35 | |

| Anticarsia gemmatalis | Ingestion | N/A | 3.86 mg/mL |

Key Experimental Protocols

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound (like this compound) to the EcR/USP complex by measuring how effectively it competes with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP from the target insect are expressed as recombinant proteins (e.g., in E. coli or a baculovirus system) and purified.

-

Assay Buffer: A suitable buffer (e.g., phosphate or Tris-based) containing protease inhibitors and stabilizing agents is prepared.

-

Reaction Mixture: In a multi-well plate, a constant concentration of the purified EcR/USP heterodimer is incubated with a constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]Ponasterone A).

-

Competition: Serial dilutions of the unlabeled competitor (this compound) are added to the wells. Control wells contain no competitor (for total binding) or a large excess of unlabeled ligand (for non-specific binding).

-

Incubation: The plate is incubated (e.g., for 2-4 hours at room temperature or 4°C) to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter plate, which traps the larger receptor complexes but allows the small, free ligand to pass through.

-

Quantification: The filters are washed, dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percent specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve using non-linear regression.

Leaf-Dip Larvicidal Bioassay

This assay determines the concentration of an insecticide required to kill 50% of a test population (LC50) via ingestion.

Methodology:

-

Insect Rearing: A healthy, synchronous colony of the target lepidopteran species is maintained under controlled conditions. Larvae of a specific instar (e.g., neonate or 2nd instar) are used for the assay.

-

Solution Preparation: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone or water with a surfactant). A control solution contains only the solvent and surfactant.

-

Leaf Treatment: Fresh, excised leaves from the host plant (e.g., cabbage, cotton) are dipped into a test solution for a set time (e.g., 10-30 seconds) and then allowed to air dry completely.

-

Exposure: The treated leaves are placed individually into petri dishes or multi-well plates lined with moistened filter paper. A single larva is placed in each container.

-

Incubation: The containers are held in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for a specified duration (e.g., 48-96 hours).

-

Mortality Assessment: Larval mortality is assessed at regular intervals. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. A dose-response curve is generated by plotting mortality against the log concentration of this compound. Probit analysis is used to calculate the LC50 value and its 95% confidence limits.

Conclusion

This compound's mechanism of action is a well-defined example of targeted hormonal disruption. By acting as a potent and persistent agonist of the EcR/USP receptor complex, it short-circuits the highly regulated process of molting in lepidopteran larvae. This leads to a premature and abortive molt, cessation of feeding, and subsequent death. The high specificity of this interaction forms the basis of its excellent safety profile for non-target organisms. A thorough understanding of this mechanism, supported by quantitative binding and bioassay data, is critical for its effective use in resistance management strategies and for the development of next-generation insect growth regulators.

References

- 1. 4.22 this compound (196) (T,R)* [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ecdysone Receptor Agonist Activity of Tebufenozide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tebufenozide is a nonsteroidal ecdysone agonist belonging to the diacylhydrazine class of insecticides.[1] It functions as a potent insect growth regulator by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[2] this compound exhibits high selectivity for lepidopteran pests, inducing a premature and lethal molt in larval stages.[3][4] This targeted mode of action, coupled with low toxicity to non-target organisms, has established this compound as a valuable tool in integrated pest management programs.[2] This technical guide provides a comprehensive overview of the ecdysone receptor agonist activity of this compound, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action

This compound's insecticidal activity is mediated through its binding to the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect development and molting. The functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins.

Upon ingestion by a susceptible insect larva, this compound binds to the ligand-binding domain of the EcR-USP complex. This binding event mimics the presence of 20E, triggering the activation of the receptor. The activated receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the transactivation of a cascade of early and late response genes involved in the molting process.

Unlike the natural hormone 20E, which is periodically released and cleared from the insect's system, this compound is persistent and binds strongly to the receptor. This persistent activation leads to a continuous and untimely expression of molting-related genes, forcing the larva to initiate a premature and incomplete molt. The larva ceases to feed, and the abnormal molting process ultimately results in death.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the binding affinity and biological activity of this compound against the ecdysone receptor and in various insect species.

Table 1: Binding Affinity of this compound and Related Compounds to the Ecdysone Receptor Complex

| Compound | Insect Species | Receptor Source | Assay Type | Parameter | Value | Reference |

| This compound | Plutella xylostella | Recombinant PxGST-EcR/USP | Radioligand Binding (Competition) | IC50 | 1.8 nM | |

| Ponasterone A | Plutella xylostella | Recombinant PxGST-EcR/USP | Radioligand Binding (Saturation) | Kd | 2.3 nM | |

| Ponasterone A | Chilo suppressalis | In vitro translated EcR-B1/USP | Radioligand Binding (Saturation) | Kd | 1.2 nM | |

| 20-Hydroxyecdysone | Galleria mellonella | Imaginal Discs | Competition Receptor Binding | I50 | 321 nM | |

| This compound | Galleria mellonella | Imaginal Discs | Competition Receptor Binding | I50 | 8.9 nM |

Table 2: In Vivo and In Vitro Biological Activity of this compound

| Insect Species | Life Stage/Cell Line | Assay Type | Parameter | Value | Reference |

| Anticarsia gemmatalis | Larvae | Toxicity Bioassay | LC50 | 3.86 mg/mL | |

| Cydia pomonella | Eggs | Dose-Response Bioassay | LC50 | Not specified, but methoxyfenozide was 4.5-5.3 fold more active | |

| Choristoneura fumiferana | Larvae | Diet Bioassay | - | More toxic than to C. rosaceana | |

| Spodoptera frugiperda | Sf9 cells | Cell Viability Assay | IC50 | Not specified, but methoprene showed slight reduction at 50 µM |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies used to assess the binding of ligands to the ecdysone receptor.

Objective: To determine the binding affinity (IC50, Ki) of this compound for the ecdysone receptor complex by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor source: Purified recombinant EcR/USP protein complex or membrane preparations from insect tissues or cells expressing the receptor.

-

Radioligand: Typically [³H]Ponasterone A, a high-affinity ecdysteroid.

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Vacuum filtration manifold.

Procedure:

-

Receptor Preparation: Prepare the EcR/USP complex or membrane homogenates according to standard laboratory procedures. Determine the protein concentration of the receptor preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor preparation, radioligand, and binding buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled ligand (e.g., 20-hydroxyecdysone) to saturate the receptors.

-

Competition Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation.

-

Reporter Gene Assay

This protocol is a generalized procedure based on descriptions of reporter gene assays for ecdysone agonists.

Objective: To measure the functional agonist activity of this compound by quantifying the expression of a reporter gene under the control of an ecdysone-responsive promoter.

Materials:

-

Insect cell line (e.g., Spodoptera frugiperda Sf9) or a mammalian cell line (e.g., HEK293T) that does not endogenously express the ecdysone receptor.

-

Expression plasmids for the insect EcR and USP of interest.

-

Reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by a promoter with multiple copies of an ecdysone response element (EcRE).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells to the appropriate confluency in multi-well plates.

-

Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.

-

Allow the cells to recover and express the proteins for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the transfection medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20-hydroxyecdysone).

-

-

Incubation: Incubate the cells with the compounds for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).

-

Cell Lysis and Reporter Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the appropriate lysis buffer.

-

Measure the reporter enzyme activity by adding the specific substrate and quantifying the light output (for luciferase) or color development (for β-galactosidase) using a luminometer or spectrophotometer.

-

-

Data Analysis:

-

Normalize the reporter activity to a control for cell viability if necessary.

-

Plot the reporter gene activity against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Visualizations

Ecdysone Receptor Signaling Pathway

Caption: Ecdysone Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Assessing Agonist Activity

Caption: Workflow for Characterizing this compound's Agonist Activity.

Logical Relationship of this compound's Action

Caption: Logical Flow of this compound's Insecticidal Action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: The Smart Pest Management Solution for Sustainable Agriculture - HEBEN [hb-p.com]

- 3. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tebufenozide Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Introduction

Tebufenozide, a pioneering nonsteroidal ecdysone agonist, has carved a significant niche in insecticide development due to its remarkable specificity for lepidopteran pests. Its mode of action, which involves binding to the ecdysone receptor (EcR) and inducing a premature and lethal molt, has been a focal point of extensive research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence its biological activity. This document summarizes quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism and guide the rational design of novel insect growth regulators.

Core Structure and Key Moieties

This compound is a dibenzoylhydrazine derivative characterized by three key structural components that are crucial for its insecticidal activity. The central diacylhydrazine bridge provides a scaffold for the two aromatic rings, Ring A and Ring B, and a tert-butyl group. Modifications to these moieties have profound effects on the compound's binding affinity to the ecdysone receptor and its overall insecticidal efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data from various studies on this compound analogs. The data highlights the impact of substitutions on different parts of the molecule on its biological activity, typically measured as the concentration required to elicit a half-maximal response (EC50) in receptor binding assays or the lethal concentration required to kill 50% of the test population (LC50) in insecticidal bioassays.

Modifications on the A-Ring (3,5-dimethylbenzoyl moiety)

The 3,5-dimethylbenzoyl moiety (A-Ring) plays a critical role in the interaction with the ecdysone receptor. Alterations to the substitution pattern on this ring can significantly impact activity.

| Compound ID | A-Ring Substituent | Target Species | Assay Type | Activity (LC50/EC50) | Reference |

| This compound | 3,5-di-CH₃ | Plutella xylostella | Insecticidal | 37.77 mg/L | [1] |

| Analog 1 | 4-F | Plutella xylostella | Insecticidal | 23.67 mg/L | [1] |

| Analog 2 | 4-Cl | Plutella xylostella | Insecticidal | - | - |

| Analog 3 | 4-Br | Plutella xylostella | Insecticidal | - | - |

| Analog 4 | 4-CH₃ | Plutella xylostella | Insecticidal | - | - |

| Analog 5 | 2,4-di-Cl | Spodoptera littoralis (2nd instar) | Insecticidal | 294.70 ppm | [2] |

| Analog 6 | 2,4-di-Cl (thiocarbonyl) | Spodoptera littoralis (2nd instar) | Insecticidal | 464.20 ppm | [2] |

| Analog 7 | 2,4-di-Cl | Spodoptera littoralis (4th instar) | Insecticidal | 143.70 ppm | [2] |

| Analog 8 | 2,4-di-Cl (thiocarbonyl) | Spodoptera littoralis (4th instar) | Insecticidal | 411.60 ppm |

Note: A dash (-) indicates data not available in the cited sources.

Modifications on the B-Ring (4-ethylbenzoyl moiety)

Substitutions on the 4-ethylbenzoyl moiety (B-Ring) also influence the insecticidal activity, with different insect species showing varying sensitivity to these changes.

| Compound ID | B-Ring Substituent | Target Species | Assay Type | Activity (LC50/EC50) | Reference |

| This compound | 4-C₂H₅ | Spodoptera exigua | Insecticidal | >10 mg/L (mortality) | |

| Analog 9 | 4-F-3-phenoxy | Spodoptera exigua | Insecticidal | >95% mortality at 10 mg/L | |

| Analog 10 | 4-CN | Spodoptera exigua | Insecticidal | 100% mortality at 10 mg/L | |

| Analog 11 | 4-CF₃ | Spodoptera exigua | Insecticidal | 100% mortality at 10 mg/L |

Modifications on the tert-Butyl Group

The N-tert-butyl group is a critical feature for high insecticidal activity. Its replacement generally leads to a significant decrease in efficacy.

| Compound ID | N-Substituent | Target Species | Assay Type | Activity | Reference |

| This compound | tert-Butyl | Lepidopteran pests | Insecticidal | High | |

| Analog 12 | Isopropyl | Lepidopteran pests | Insecticidal | Reduced | - |

| Analog 13 | Ethyl | Lepidopteran pests | Insecticidal | Significantly Reduced | - |

Note: Specific quantitative data for these modifications is less commonly published in direct comparative tables, but the general trend is well-established in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs. The following sections provide comprehensive protocols for key experiments.

Ecdysone Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the ecdysone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Ecdysone receptor (EcR) and Ultraspiracle (USP) protein extracts (from insect cell lines or baculovirus expression systems).

-

Radiolabeled ecdysteroid, e.g., [³H]-Ponasterone A.

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Binding buffer (e.g., Tris-HCl buffer with additives like MgCl₂ and protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the EcR/USP protein extracts in the binding buffer.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-Ponasterone A) to the mixture.

-

Add varying concentrations of the unlabeled test compound to the mixture. A control with no test compound is used to determine total binding, and a control with a large excess of unlabeled ligand is used to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the receptor-ligand complex.

-

Wash the filters with cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Insecticidal Bioassay (Leaf-Dip Method)

The leaf-dip bioassay is a common method to evaluate the insecticidal activity of compounds against leaf-feeding insects.

Materials:

-

Test insects (e.g., larvae of Spodoptera exigua or Plutella xylostella).

-

Host plant leaves (e.g., cabbage, cotton).

-

Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations in water containing a surfactant (e.g., Triton X-100).

-

Petri dishes or ventilated containers.

-

Forceps.

Procedure:

-

Prepare serial dilutions of the test compounds in water with a surfactant. A control solution containing only the solvent and surfactant is also prepared.

-

Excise fresh, undamaged host plant leaves or leaf discs of a uniform size.

-

Using forceps, dip each leaf or leaf disc into a test solution for a specific duration (e.g., 10-30 seconds).

-

Allow the treated leaves to air-dry completely in a fume hood.

-

Place one treated leaf into each Petri dish or ventilated container.

-

Introduce a set number of insect larvae (e.g., 10-20) of a specific instar into each container.

-

Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

-

Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

-

Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential persistence in vivo.

Materials:

-

Liver microsomes (from target insect species or other model organisms).

-

Test compounds.

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile or other suitable organic solvent for quenching the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the liver microsomes and the test compound in the phosphate buffer and pre-incubate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should also be run.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression of the time-course data.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is essential for a comprehensive understanding of this compound's action and the studies of its analogs.

Ecdysone Signaling Pathway

This compound mimics the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR). This binding event initiates a cascade of gene expression that leads to a premature and lethal molt.

References

A Technical Guide to the Discovery and Synthesis of Tebufenozide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide, a pioneering insect growth regulator, represents a significant advancement in insecticide chemistry due to its novel mode of action and high target selectivity.[1][2] As a nonsteroidal ecdysone agonist, it mimics the action of the insect molting hormone, 20-hydroxyecdysone (20E), leading to a premature and lethal molt in lepidopteran larvae.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound and its analogs, intended for professionals in the fields of chemical synthesis and drug development. For its innovative and environmentally conscious design, the discovering company, Rohm and Haas, was honored with a Presidential Green Chemistry Award.

Discovery and Mode of Action

This compound (codenamed RH-5992) was the first commercialized insecticide belonging to the diacylhydrazine class. Its discovery marked a paradigm shift from broad-spectrum neurotoxic insecticides to safer, more targeted pest control agents.

Mechanism of Action

This compound functions by binding to the ecdysone receptor protein, a member of the nuclear receptor superfamily. This binding event initiates a cascade of gene expression that prematurely triggers the molting process. Unlike the natural hormone 20E, this compound is not easily metabolized by the insect, leading to its persistence at the receptor site. This sustained activation of the ecdysone receptor pathway results in an incomplete and fatal molt, during which the larva ceases to feed and eventually dies.

The selectivity of this compound for lepidopteran species is a key attribute. While it is highly effective against caterpillar pests, an analog, RH-5849, has shown efficacy against dipterans. This specificity is attributed to differences in the ecdysone receptor complex among insect orders and potential mechanisms of exclusion in non-target species.

Synthesis of this compound

The chemical structure of this compound is N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide. Its synthesis is a multi-step process that involves the formation of a diacylhydrazine core through the reaction of key intermediates.

General Synthesis Pathway

A common synthetic route to this compound involves a two-step acylation of a substituted hydrazine. The general workflow is outlined below.

Experimental Protocol for this compound Synthesis

A representative experimental protocol for the synthesis of this compound, based on related diacylhydrazine syntheses, is as follows:

-

Step 1: Synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide:

-

Dissolve tert-butylhydrazine hydrochloride in a suitable solvent (e.g., dichloromethane) and neutralize with a base (e.g., triethylamine or aqueous sodium hydroxide) to obtain free tert-butylhydrazine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or chromatography.

-

-

Step 2: Synthesis of this compound:

-

Dissolve the N-tert-butyl-3,5-dimethylbenzohydrazide intermediate in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a base (e.g., pyridine or triethylamine).

-

To this solution, add 4-ethylbenzoyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed at room temperature overnight.

-

Work up the reaction mixture by washing with dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic phase and evaporate the solvent.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Synthesis of this compound Analogs

The development of this compound analogs has been an active area of research to explore structure-activity relationships (SAR), improve insecticidal activity, and broaden the spectrum of activity.

N-Oxalyl Derivatives of this compound

One approach to modifying this compound is the introduction of an N-oxalyl group. This has been explored to potentially enhance systemic activity in plants.

Experimental Protocol for N-Oxalyl Derivatives:

-

To a stirred solution of this compound (5.0 mmol) in anhydrous tetrahydrofuran (50 mL), add sodium hydride (5.0 mmol, 50% oil dispersion) portionwise at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 1 hour at room temperature, then cool to 0 °C.

-

Add a solution of substituted aryloxyoxalyl chloride (5.0 mmol) in anhydrous tetrahydrofuran (8 mL) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Thio-Analogs of this compound

Another modification involves the replacement of the carbonyl groups with thiocarbonyl groups. This has been investigated to assess the impact on toxicological activity.

Experimental Protocol for Thio-Analogs:

-

Synthesize the parent diacylhydrazine analog (e.g., N-tert-butyl-2,4-dichloro-N'-(2,4-dichlorobenzoyl)benzohydrazide) using standard methods.

-

React the diacylhydrazine with phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent such as pyridine or toluene.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the resulting thio-analog by chromatography or recrystallization.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₂O₂ | |

| Molar Mass | 352.478 g·mol⁻¹ | |

| Melting Point | 191-191.5 °C | |

| Water Solubility | 0.83 mg/L | |

| Log Kow | 4.25 |

Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.40 MHz, CDCl₃) δ (ppm) |

| 8.44, 7.21-7.24, 7.00-7.04, 6.85-6.87, 2.55-2.61, 2.15-2.16, 1.57, 1.15-1.19 | Data not readily available in the provided search results. |

| Source: |

Biological Activity of this compound and Analogs

| Compound | Target Pest | Bioassay Type | LC₅₀ (ppm) | Reference |

| This compound | Anticarsia gemmatalis | Larval toxicity | 3.86 mg/mL | |

| Analog 2¹ | Spodoptera littoralis (2nd instar) | Larval toxicity | 294.70 | |

| Analog 2¹ | Spodoptera littoralis (4th instar) | Larval toxicity | 143.70 | |

| Analog 6² | Spodoptera littoralis (2nd instar) | Larval toxicity | 464.20 | |

| Analog 6² | Spodoptera littoralis (4th instar) | Larval toxicity | 411.60 | |

| BDPH³ | Armyworm (4th instar) | Larval toxicity | 17.50 mg/L |

¹Analog 2: N-tert-butyl-2,4-dichloro-N'-(2,4-dichlorobenzoyl)benzohydrazide ²Analog 6: N-tert-butyl-2,4-dichloro-N'-[(2,4-dichlorophenyl)carbonothioyl]benzenecarbothiohydrazide ³BDPH: N′-tert-butyl-N′-3,5-dimethylbenzoyl-N-phenyloxyoxalyl-N-4-ethylbenzoyl hydrazine

Conclusion

This compound stands as a landmark in the development of selective and environmentally compatible insecticides. Its unique mode of action as an ecdysone agonist provides a highly specific mechanism for controlling lepidopteran pests. The synthesis of this compound is a well-established process, and ongoing research into its analogs continues to explore new avenues for improving efficacy, spectrum, and physicochemical properties. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the design and development of novel crop protection agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. maine.gov [maine.gov]

- 3. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Unmasking the Molecular Machinery: A Technical Guide to Tebufenozide's Targets in Insect Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide, a diacylhydrazine insecticide, has distinguished itself as a potent and selective insect growth regulator. Its efficacy stems from its ability to mimic the action of the principal insect molting hormone, 20-hydroxyecdysone (20E), leading to a premature and lethal molt in susceptible insect larvae, particularly within the order Lepidoptera.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound in insect cell lines, offering a comprehensive resource for researchers engaged in insecticide development, resistance management, and fundamental insect endocrinology.

Primary Molecular Target: The Ecdysone Receptor (EcR)

The principal molecular target of this compound is the ecdysone receptor (EcR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[4][5] For this compound to exert its biological effect, the EcR must form a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP complex is the functional receptor for both the natural hormone 20E and its synthetic mimics like this compound.

This compound acts as a high-affinity agonist, binding to the ligand-binding pocket (LBP) of the EcR subunit within the EcR/USP heterodimer. This binding event initiates a conformational change in the receptor complex, leading to the recruitment of coactivators and the subsequent transactivation of a cascade of ecdysone-responsive genes. The persistent activation of these genes by the stable this compound molecule, in contrast to the transient pulse of the natural hormone, disrupts the normal developmental program, forcing the insect larva into a precocious and incomplete molt that is ultimately fatal.

Quantitative Analysis of this compound-EcR Interaction

The affinity of this compound for the EcR/USP complex is a critical determinant of its insecticidal activity. This interaction can be quantified using various in vitro assays, with results often varying depending on the insect species and the specific cell line used.

| Compound | Insect Species/Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | Plutella xylostella (Diamondback Moth) | Competitive Radioligand Binding Assay ([³H]Ponasterone A) | IC₅₀ | 80.58 nM | |

| This compound | Bombyx mori (Silkworm) / Bm5 cells | Reporter Gene Assay (Luciferase) | EC₅₀ | ~1 nM (Estimated from graphical data) | |

| Ponasterone A | Plutella xylostella | Saturation Radioligand Binding Assay | Kd (EcR monomer) | 48.8 nM | |

| Ponasterone A | Plutella xylostella | Saturation Radioligand Binding Assay | Kd (EcR/USP dimer) | 2.3 nM | |

| Ponasterone A | Chilo suppressalis (Asiatic Rice Borer) | Saturation Radioligand Binding Assay | Kd (EcR only) | 55 nM | |

| Ponasterone A | Chilo suppressalis | Saturation Radioligand Binding Assay | Kd (EcR/USP complex) | 1.2 nM |

Potential Secondary Molecular Target: Chitinase

Recent research suggests that this compound may possess a multi-targeted mode of action. A 2024 study has proposed that in addition to the EcR, this compound can bind to and inhibit chitinase I (OfChtI) from the Asian corn borer, Ostrinia furnacalis. Chitinases are crucial enzymes involved in the degradation of the old cuticle during the molting process.

| Compound | Target | Insect Species | Assay Type | Parameter | Value | Reference |

| This compound | Chitinase I (OfChtI) | Ostrinia furnacalis | Enzyme Inhibition Assay | IC₅₀ | 45.77 µM |

Signaling Pathway of this compound Action

The binding of this compound to the EcR/USP heterodimer triggers a well-defined signaling cascade, culminating in the expression of genes that initiate the molting process.

Caption: this compound signaling pathway in an insect cell.

Mechanisms of Resistance to this compound

The development of resistance to this compound in insect populations is a significant concern. Two primary mechanisms have been identified at the molecular level in insect cell lines and resistant insect strains.

Caption: Molecular mechanisms of this compound resistance.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the EcR/USP complex by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture insect cells (e.g., Sf9 cells) engineered to overexpress the EcR and USP proteins of the target insect.

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a microplate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]Ponasterone A), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with the radioligand and a saturating concentration of a non-radiolabeled ecdysteroid agonist.

-

Incubate the plate at a controlled temperature (e.g., 27°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the EcR/USP complex and induce the expression of a reporter gene (luciferase) under the control of an ecdysone-responsive element (EcRE).

Workflow:

Caption: Workflow for a luciferase reporter gene assay.

Detailed Methodology:

-

Plasmid Constructs:

-

Obtain or construct expression plasmids for the EcR and USP genes of the target insect.

-

Construct a reporter plasmid containing the firefly luciferase gene downstream of a minimal promoter and multiple copies of an EcRE.

-

-

Cell Culture and Transfection:

-

Culture a suitable insect cell line (e.g., Sf9) in an appropriate medium.

-

Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 20E or ponasterone A).

-

-

Incubation and Lysis:

-

Incubate the cells for a period sufficient to allow for robust reporter gene expression (e.g., 24-48 hours).

-

Wash the cells with PBS and then add a cell lysis buffer to release the cellular contents, including the expressed luciferase.

-

-

Luminescence Measurement:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the curve.

-

Conclusion

This compound's primary mode of action is through the potent agonism of the EcR/USP heterodimer, leading to a fatal disruption of the molting process in susceptible insects. The potential for a secondary mode of action via chitinase inhibition presents an exciting avenue for further research. Understanding the molecular intricacies of this compound's interactions with its targets, as well as the mechanisms by which insects develop resistance, is paramount for the development of sustainable pest management strategies and the design of next-generation insect growth regulators. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these molecular interactions in various insect cell line models.

References

- 1. A new binding mode for ecdysteroid analog this compound as a multitargeted IGR with chitinase [agris.fao.org]

- 2. Genome-wide Identification of this compound Resistant Genes in the smaller tea tortrix, Adoxophyes honmai (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebufenozide's Effects on the Insect Molting Process: A Technical Guide

Affiliation: Google Research

Abstract

Tebufenozide is a non-steroidal insect growth regulator (IGR) that functions as a potent ecdysone agonist, primarily targeting lepidopteran pests.[1][2] Its mode of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), leading to a disruption of the normal molting process.[3] Upon ingestion, this compound binds to the ecdysone receptor (EcR), triggering a premature and incomplete molt that is ultimately lethal to the insect larva.[4][5] This document provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and experimental evaluation of this compound. It summarizes quantitative toxicity and hormonal activity data, details key experimental protocols, and visualizes the relevant biological pathways and workflows. This guide is intended for researchers, scientists, and professionals in the fields of entomology, toxicology, and pesticide development.

Introduction to Insect Molting and this compound

Insect development is characterized by a series of molts, or ecdysis, where the insect sheds its old exoskeleton to allow for growth. This process is meticulously controlled by a cascade of hormones, with the steroid hormone 20-hydroxyecdysone (20E) acting as the master regulator. 20E initiates and coordinates the complex cellular and genetic events leading to a successful molt.

This compound (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) is a synthetic diacylhydrazine insecticide that mimics the action of 20E. As an ecdysone agonist, it binds to the same receptor as the natural hormone but with high specificity and persistence. This action forces the larva to initiate a molt prematurely. However, because this compound is not easily metabolized, the hormonal signal is sustained, preventing the completion of the molting cycle and leading to the death of the insect. Its high selectivity for certain insect orders, particularly Lepidoptera, makes it a valuable tool in integrated pest management (IPM) programs.

Molecular Mechanism of Action

The Natural Ecdysone Signaling Pathway

The molting process is initiated when rising titers of 20E enter target cells. Inside the cell, 20E binds to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). This ligand-activated EcR/USP complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding event triggers a transcriptional hierarchy, activating "early" genes (e.g., transcription factors) which in turn regulate a larger set of "late" genes responsible for the physiological and morphological changes of a molt. A subsequent decline in the 20E titer is crucial for the completion of the process.

This compound's Interference with the Signaling Pathway

This compound's insecticidal activity stems from its ability to usurp this natural pathway. After an insect larva ingests this compound-treated foliage, the compound is absorbed and acts as a potent 20E mimic.

-

Receptor Binding: this compound binds to the Ligand-Binding Domain (LBD) of the EcR subunit within the EcR/USP complex, activating it in the absence of natural 20E.

-

Premature Gene Activation: The this compound-activated receptor complex binds to EcREs, prematurely initiating the transcription of early response genes. This causes the larva to stop feeding within hours and begin the molting process ahead of schedule.

-

Persistent Signal and Molt Arrest: Unlike 20E, which is rapidly metabolized to allow the molting cycle to progress, this compound is highly stable within the insect. This results in a persistent, high-level hormonal signal. The decline in hormone titer, which is essential for activating the later stages of ecdysis, never occurs. Consequently, the larva is trapped in a state of arrested development, unable to properly form or shed its old cuticle, leading to symptoms like the formation of a double head capsule, starvation, dehydration, and ultimately, death.

Quantitative Data on this compound's Activity

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key data points from published studies.

| Compound | Insect Species | Assay System | EC50 (M) | Citation |

| This compound | Chilo suppressalis | Cultured Integument | 1.1 x 10⁻⁹ | |

| Methoxyfenozide | Chilo suppressalis | Cultured Integument | 1.1 x 10⁻⁹ | |

| 1-Naphthyl Analog | Chilo suppressalis | Cultured Integument | 4.3 x 10⁻⁸ | |

| 2-Naphthyl Analog | Chilo suppressalis | Cultured Integument | 3.2 x 10⁻⁸ | |

| 1-Cyclohexenyl Analog | Chilo suppressalis | Cultured Integument | 1.0 x 10⁻⁷ |

Table 1: Comparative Molting Hormonal Activity (EC50) of this compound and Analogs on Rice Stem Borer (Chilo suppressalis) Integument.

| Insect Species | Life Stage / Condition | Application Method | LC50 (ppm) | Citation |

| Cydia pomonella | Eggs on Leaves | Residue (pre-oviposition) | 4.35 | |

| Cydia pomonella | Eggs on Leaves | Topical (post-oviposition) | 123.8 | |

| Cydia pomonella | Neonate Larvae | Treated Apples | 16.08 | |

| Cydia pomonella | Neonate Larvae | Artificial Diet | 0.22 | |

| Spodoptera littoralis | 2nd & 4th Instar Larvae | Treated Plant Food | 37.5 - 600 (tested range) |

Table 2: Larvicidal and Ovicidal Toxicity (LC50) of this compound on Codling Moth (Cydia pomonella) and other species.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections describe standard protocols for key experiments.

Competitive Radioligand Binding Assay for EcR

This in vitro assay quantifies the binding affinity of a compound to the ecdysone receptor.

-

Receptor Preparation: The ligand-binding domains (LBDs) of the EcR and USP proteins from the target insect are expressed and purified using a recombinant protein system (e.g., E. coli or baculovirus). The two proteins are combined to form functional heterodimers.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with protease inhibitors) is prepared.

-

Competition Reaction: A constant, low concentration of a radiolabeled ecdysteroid (e.g., [³H]ponasterone A) is incubated with the purified EcR/USP heterodimer.

-

Addition of this compound: Serial dilutions of this compound (or other test compounds) in a suitable solvent (like DMSO) are added to the reaction mixtures. A control group receives only the solvent.

-

Incubation: The mixture is incubated for a sufficient time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.

-

Separation of Bound Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which retains the protein complex) followed by washing.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. This value is indicative of the compound's binding affinity for the receptor.

Larval Bioassay via Diet Incorporation

This in vivo assay determines the lethal concentration (LC) of this compound for a target larval species.

-

Insect Rearing: A healthy, synchronized colony of the target insect (e.g., Spodoptera exigua) is maintained on an artificial diet under controlled environmental conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).

-

Preparation of Test Substance: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or DMSO). A series of dilutions are made to achieve the desired final concentrations.

-

Diet Preparation: The standard artificial diet for the insect species is prepared. While the diet is still liquid and cooling, the prepared this compound solutions are added and thoroughly mixed to ensure a homogenous distribution. A control diet is prepared with the solvent only.

-

Assay Setup: The treated diet is dispensed into individual containers (e.g., wells of a 24-well plate or small cups).

-

Larval Infestation: One larva of a specific instar (typically second instar) is placed in each container. A sufficient number of larvae (e.g., 24-32) are used for each concentration and the control.

-

Incubation: The containers are sealed (with ventilation) and kept in the same controlled environmental conditions used for rearing.

-

Data Collection: Mortality is assessed at regular intervals (e.g., daily for 7 days). Symptoms of molting disruption, such as failure to shed the exuviae or the presence of double head capsules, are also recorded. A larva is considered dead if it does not move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula if necessary. A dose-response curve is generated, and the LC50 and LC90 values are calculated using probit analysis.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key mechanisms and experimental processes described.

Caption: The natural ecdysone signaling pathway in an insect cell.

Caption: this compound's mechanism of disrupting the molting process.

Caption: Experimental workflow for a diet-incorporation larval bioassay.

References

- 1. 4.22 this compound (196) (T,R)* [fao.org]

- 2. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: The Smart Pest Management Solution for Sustainable Agriculture - HEBEN [hb-p.com]

- 4. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maine.gov [maine.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Tebufenozide

Introduction

Tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) is a diacylhydrazine insecticide that functions as an insect growth regulator. It operates by mimicking the insect molting hormone, 20-hydroxyecdysone, which induces a premature and lethal molt in lepidopteran larvae.[1][2] Its high specificity to target pests and low toxicity to non-target organisms, including mammals, birds, and beneficial insects, have led to its widespread use in agriculture and forestry.[2][3] Understanding the environmental fate and degradation of this compound is critical for assessing its ecological impact and ensuring its safe application. This guide provides a comprehensive technical overview of its behavior in various environmental compartments, its degradation pathways, and the methodologies used to study these processes.

Environmental Fate of this compound

This compound's environmental behavior is primarily governed by its low water solubility (0.83 mg/L) and strong affinity for soil and sediment, leading to low mobility.[4] Microbial metabolism is the principal route of its degradation in both terrestrial and aquatic environments.

Fate in Soil

This compound is considered to have no to low mobility in soil due to its strong adsorption to soil particles, with a high organic carbon partition coefficient (Koc) estimated at 35,000. Field and laboratory studies confirm that it remains largely in the upper soil layers with minimal leaching.

The primary dissipation mechanism in soil is microbial degradation under both aerobic and anaerobic conditions. The rate of degradation is influenced by soil type, organic matter content, and microbial activity. In field studies, dissipation half-lives (DT50) have been observed to range from 39 to 115 days. Higher organic matter content can sometimes correlate with faster degradation. For instance, a field study in Japan found a half-life of 6 days in a loam soil with high organic matter (6.49%) compared to 19 days in a soil with low organic matter (1.45%). Photodegradation on soil surfaces can also occur, but it is a slower process, with a reported half-life of 98 days.

Fate in Water and Sediment